6-(1H-imidazol-1-yl)-N-(3-(trifluoromethyl)phenyl)pyridazine-3-carboxamide
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Description
Synthesis Analysis
Imidazole, a five-membered heterocyclic moiety, is a key component of this compound . It contains three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole was first synthesized from glyoxal and ammonia . It is an important synthon in the development of new drugs .Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring, which is a five-membered heterocyclic moiety that contains three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyridazine ring and a phenyl ring substituted with a trifluoromethyl group.Scientific Research Applications
Antiviral Research Applications
Research on imidazo[1,2-b]pyridazines has identified them as a novel structural class with potent and broad-spectrum activity against human picornaviruses, showcasing their potential as antiviral agents. This is exemplified by their efficacy in inhibiting various rhino- and enteroviruses, highlighting their significance in developing new antiviral therapeutics (Hamdouchi et al., 2003).
Antibacterial and Antifungal Research Applications
Compounds within this chemical family have demonstrated substantial antibacterial and antifungal activities. For instance, novel pyrazole carboxamide, pyridazine, and thienopyridazine derivatives have been synthesized and shown to exhibit significant antimicrobial activity, which could be pivotal for addressing antibiotic resistance issues (Othman & Hussein, 2020).
Anticancer Research Applications
Another domain of application is in anticancer research, where such compounds have been studied for their antiproliferative activities. Synthesis, antimicrobial, and antiproliferative activities research of novel heterocycles has contributed to understanding their potential in cancer therapy, further supported by molecular docking and computational studies (Fahim et al., 2021).
Structural and Mechanistic Insights
In addition to therapeutic applications, these compounds offer valuable insights into medicinal chemistry's structural and mechanistic aspects. For example, studies on imidazo[1,2-a]pyrimidines aimed at reducing metabolism mediated by aldehyde oxidase (AO) reveal strategic modifications to enhance the stability and efficacy of drug candidates, offering a blueprint for future drug design (Linton et al., 2011).
Properties
IUPAC Name |
6-imidazol-1-yl-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N5O/c16-15(17,18)10-2-1-3-11(8-10)20-14(24)12-4-5-13(22-21-12)23-7-6-19-9-23/h1-9H,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDYEBDCHYNZGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=NN=C(C=C2)N3C=CN=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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